N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide
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Overview
Description
“N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Formation of the benzamide: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-[3-(phenyl)-1,2,4-oxadiazol-5-yl]benzamide
- N-(furan-2-ylmethyl)-2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide
- N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide
Uniqueness
“N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide” is unique due to the presence of the furan ring, which can impart specific electronic and steric properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-14-7-2-3-9-16(14)19-23-21(27-24-19)18-11-5-4-10-17(18)20(25)22-13-15-8-6-12-26-15/h2-12H,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBAFSNRBUTHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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